2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a propyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-7-5-14(6-8-15)13(2)3/h5-9,11,13H,4,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLTOSPBZTGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically melanoma and cervical cancer cells. The compound interacts with these cells and induces a series of biochemical reactions that lead to their destruction.
Mode of Action
The compound is a photosensitizer that absorbs near-visible radiation with high efficiency. It populates the long-lived and reactive triplet state, generating singlet oxygen. This singlet oxygen is a potent cytotoxic agent that can cause cell death.
Biochemical Pathways
The compound affects the photodynamic pathway. Upon absorption of light, it transitions to an excited state and transfers energy to molecular oxygen, producing singlet oxygen. This singlet oxygen can then react with various cellular components, leading to cell death.
Pharmacokinetics
Its photodynamic efficacy suggests that it can be readily taken up by cells and activated by light
Result of Action
The compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells. It induces cell death in these cells, both under normoxic and hypoxic conditions. This suggests that it could be a promising therapeutic agent for the treatment of these types of cancer.
Biological Activity
The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core with a propyl group and an acetamide moiety, which contribute to its chemical reactivity and biological properties.
Compounds in the thienopyrimidine class often exert their biological effects through the inhibition of key enzymes or receptors involved in various cellular processes. For instance:
- Enzyme Inhibition : Thienopyrimidine derivatives have been shown to inhibit enzymes such as MIF2 (Macrophage Migration Inhibitory Factor 2), which plays a role in cancer cell proliferation and inflammation. Studies indicate that structural modifications can enhance inhibitory potency against MIF2, with some derivatives achieving IC50 values as low as 7.2 μM .
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : The compound has demonstrated potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives with specific substitutions on the thienopyrimidine core showed enhanced potency against tumor cells.
- Anti-inflammatory Effects : Research indicates that thienopyrimidine compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Several studies have highlighted how modifications to the thieno[3,2-d]pyrimidine structure can influence potency:
| Modification | Effect on Potency (IC50) |
|---|---|
| Bromo-substituted analogue | IC50 = 7.2 μM |
| Phenethyl substitution | Diminished potency |
| CF3 group addition | Increased activity |
This table summarizes how specific chemical modifications impact the compound's effectiveness against target enzymes or receptors.
Case Studies
- Inhibition of MIF2 : A study focused on a series of thienopyrimidine derivatives revealed that certain analogues effectively inhibited MIF2 tautomerase activity, correlating structural features with biological outcomes .
- Cancer Cell Proliferation : Another research effort evaluated the effects of various thienopyrimidine compounds on cancer cell lines, demonstrating significant reductions in proliferation rates when treated with optimized derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidinone core is shared with several analogs, but substituent variations critically influence physicochemical and biological properties:
Key Observations:
- Core Flexibility: The target compound’s thienopyrimidinone core differs from HC-030031’s purinone and Belonosudil’s quinazoline scaffolds, which are associated with distinct target affinities (e.g., TRPA1 for HC-030031 , ROCK kinase for Belonosudil ).
- Substituent Effects: The 3-propyl group on the target compound enhances lipophilicity compared to the 4-chlorophenyl () or 4-methylphenyl () substituents in analogs.
Physicochemical Properties
- Molecular Weight : The target compound’s calculated molecular weight (386 g/mol) exceeds that of the chlorophenyl analog (292.21 g/mol) due to the bulkier isopropylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
